molecular formula C12H5Br2IO2 B046571 7-Iodo-2,3-dibromodibenzo-p-dioxin CAS No. 117333-18-3

7-Iodo-2,3-dibromodibenzo-p-dioxin

Cat. No. B046571
M. Wt: 467.88 g/mol
InChI Key: SGBICHSMBOYOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-2,3-dibromodibenzo-p-dioxin (7-Iodo-DBD) is a synthetic chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a highly toxic and persistent organic pollutant that has been identified as a potent environmental contaminant. The compound has been extensively studied due to its potential adverse effects on human health and the environment.

Mechanism Of Action

The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). The compound binds to AhR and activates a signaling pathway that leads to the expression of genes involved in xenobiotic metabolism and detoxification. The activation of AhR by 7-Iodo-2,3-dibromodibenzo-p-dioxin has been shown to result in the production of reactive oxygen species (ROS) and the induction of oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Iodo-2,3-dibromodibenzo-p-dioxin are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the metabolism of lipids, carbohydrates, and proteins. It can also alter the levels of neurotransmitters and hormones in the body. The compound has been linked to the development of oxidative stress, inflammation, and apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Iodo-2,3-dibromodibenzo-p-dioxin in lab experiments include its high potency and specificity for AhR. The compound can be used to study the effects of AhR activation on cellular processes and gene expression. However, the limitations of using 7-Iodo-2,3-dibromodibenzo-p-dioxin include its high toxicity and potential for environmental contamination. The compound requires careful handling and disposal to prevent exposure to researchers and the environment.

Future Directions

For research on 7-Iodo-2,3-dibromodibenzo-p-dioxin include the development of new methods for its synthesis and purification, and the exploration of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves the reaction of 2,3-dibromodibenzo-p-dioxin with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

7-Iodo-2,3-dibromodibenzo-p-dioxin has been extensively studied for its potential adverse effects on human health and the environment. The compound has been identified as a potent endocrine disruptor that can interfere with hormonal signaling pathways. It has been shown to affect the reproductive, immune, and nervous systems in animals and humans. The compound has also been linked to the development of cancer and other diseases.

properties

CAS RN

117333-18-3

Product Name

7-Iodo-2,3-dibromodibenzo-p-dioxin

Molecular Formula

C12H5Br2IO2

Molecular Weight

467.88 g/mol

IUPAC Name

2,3-dibromo-7-iododibenzo-p-dioxin

InChI

InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H

InChI Key

SGBICHSMBOYOFD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br

Canonical SMILES

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br

Other CAS RN

117333-18-3

synonyms

2-iodo-7,8-dibromodibenzo-1,4-dioxin
2-iodo-7,8-dibromodibenzo-p-dioxin
7-iodo-2,3-dibromodibenzo-p-dioxin

Origin of Product

United States

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